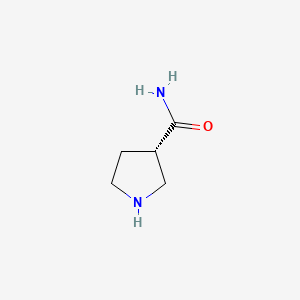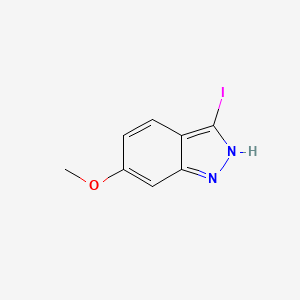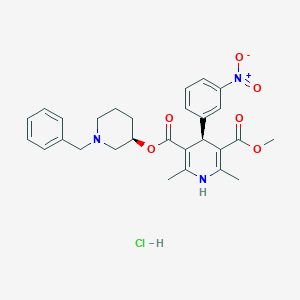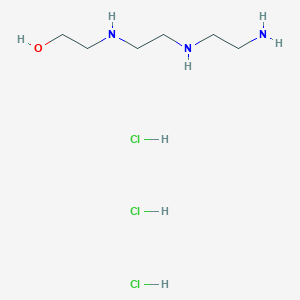
(S)-Pyrrolidine-3-carboxamide
Overview
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the mechanism of the reaction .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactants, products, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound such as melting point, boiling point, solubility, reactivity, and stability .Scientific Research Applications
Synthesis of Derivatives and Catalytic Applications
- Synthesis of 2,3-Dihydropyrrolizines : Using Weinreb 3-(pyrrolidin-2-ylidene)propionamides or Weinreb N-vinylprolinamides, researchers have synthesized 2,3-dihydropyrrolizines. This method involves selectively reacting the carboxamide group with organometallic compounds to obtain a variety of carbonyl intermediates, similar to Hantzsch and Knorr pyrrole synthesis, followed by thermal cyclization (Calvo, González-Ortega, & Sañudo, 2002).
- Application in Asymmetric Catalytic Reactions : L-Pyrrolidine-2-carboxamide derivatives synthesized from L-Pyrrolidine-2-carboxylic acid have been employed in asymmetric catalytic reactions, such as alkylation of aldehydes and cross-coupling reactions. These derivatives exhibit different catalytic efficiencies, showcasing the versatile nature of (S)-Pyrrolidine-3-carboxamide in catalysis (Liu Qing-ha, 2014).
Applications in Medical Research
- Antitubercular Activity : A study highlights the role of pyrrolidine carboxamides as potent enoyl-ACP reductase inhibitors with significant antitubercular activities. Specifically, oxadiazolyl pyrrolidine carboxamides demonstrated promising results against Mycobacterium tuberculosis (Sonia & Ravi, 2012).
- Synthesis of Pyrrolidin-5-one-2-carboxamides : Utilizing a one-pot Ugi reaction, researchers synthesized pyrrolidin-5-one-2-carboxamides, which are important in medical research due to their potential biological activities (Shahriari et al., 2022).
- Investigations into Hepatocellular Carcinoma : A novel derivative of (S)-Pyrrolidine-3-carboxamide has been synthesized and tested for its effects on cell viability and apoptosis in hepatocellular carcinoma cells. This research indicates potential therapeutic applications for this compound in cancer treatment (Ramezani et al., 2017).
Biophysical and Biomedical Research
- Synthesis of Reduction-Resistant Spin Labels : Researchers developed a method for preparing 3-carboxy-2,2,5,5-tetraethylpyrrolidine-1-oxyl, a reduction-resistant analog of a widely used carboxy-Proxyl. This compound, derived from pyrrolidine carboxamides, has significant utility in magnetic resonance spectroscopy and imaging (Dobrynin et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(3S)-pyrrolidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c6-5(8)4-1-2-7-3-4/h4,7H,1-3H2,(H2,6,8)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQHXABCGSFAKPN-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80651175 | |
| Record name | (3S)-Pyrrolidine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80651175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Pyrrolidine-3-carboxamide | |
CAS RN |
573704-64-0 | |
| Record name | (3S)-Pyrrolidine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80651175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Dimethyl 2-(3,5-difluorobenzoyl)-2-{2-[4-(methylsulfonyl)phenyl]-2-oxoethyl}malonate](/img/structure/B1384741.png)
![Bis[2,4-di(propan-2-yl)phenyl] phenyl phosphate](/img/structure/B1384742.png)




![Benzyl ((4-cyanobicyclo[2.2.2]octan-1-yl)methyl)carbamate](/img/structure/B1384755.png)


![4-((((Benzyloxy)carbonyl)amino)methyl)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1384759.png)


